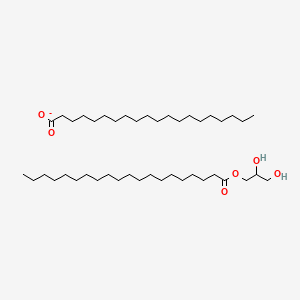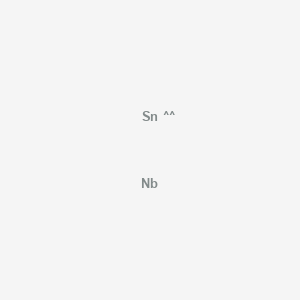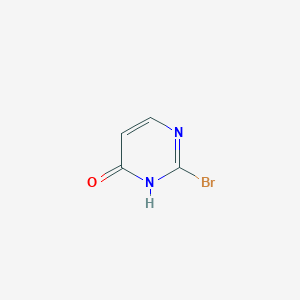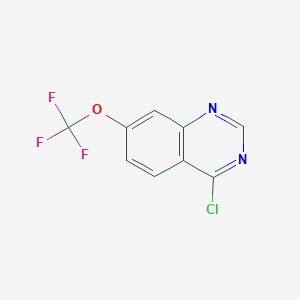
4-Chloro-7-(trifluoromethoxy)quinazoline
Overview
Description
4-Chloro-7-(trifluoromethoxy)quinazoline is a synthetic organic compound with the molecular formula C9H4ClF3N2O . It is also known as KW-2449 or ARQ 751.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves refluxing 7-(3-trifluoromethyl-pyridin-2-yl)-quinazolin-4-ol for 18 hours in POCl3. Another method involves synthesizing the compound from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through three steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .Molecular Structure Analysis
The molecular weight of this compound is 248.59 g/mol . The InChI code is 1S/C9H4ClF3N2O/c10-8-6-2-1-5 (16-9 (11,12)13)3-7 (6)14-4-15-8/h1-4H . The Canonical SMILES is C1=CC2=C (C=C1OC (F) (F)F)N=CN=C2Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.59 g/mol . It has a topological polar surface area of 35 Ų and a complexity of 251 . It has no hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Anticancer Activity
4-Chloro-7-(trifluoromethoxy)quinazoline derivatives have been synthesized and characterized, showing significant potential in cancer research. For instance, 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one demonstrated remarkable activity against CNS SNB-75 Cancer cell line, indicating its potential as an antitumor agent. The rational approach and QSAR techniques have contributed to understanding the pharmacophoric requirement for 2,3,7-tri substituted quinazoline derivatives to inhibit EGFR-tyrosine kinase as antitumor agents, suggesting a framework for discovering potent antitumor agents (Noolvi & Patel, 2013).
EGFR-TK Imaging
Quinazoline derivatives have been utilized in the development of biomarkers for EGFR-TK imaging. Rhenium and technetium complexes bearing quinazoline derivatives have been synthesized and labeled with (99m)Tc, employing the "4 + 1" mixed-ligand system and the tricarbonyl moiety fac-[Tc(CO)3]+. These complexes inhibit significantly the EGFR autophosphorylation and also inhibit A431 cell growth, showcasing their application in the field of medical imaging (Fernandes et al., 2008).
Biological Activity
Quinazoline derivatives are known for their good biological activity among nitrogen-containing heterocyclic compounds. The synthesis of such derivatives, like 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, through various chemical reactions, highlights their potential in biological applications. The synthesis process and the subsequent confirmation of the compound's structure through techniques like IR and 1HNMR further emphasize their significance in scientific research (Li-feng, 2011).
Safety and Hazards
properties
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWRQYKZHJVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718830 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160994-87-5 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



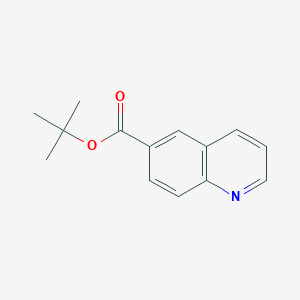
![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)
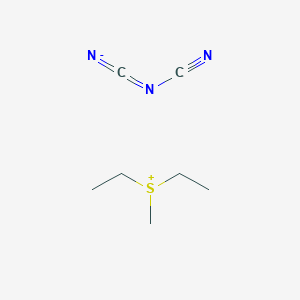


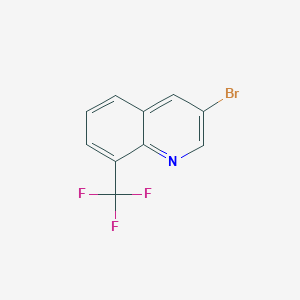
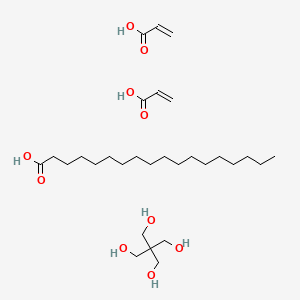
![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)
